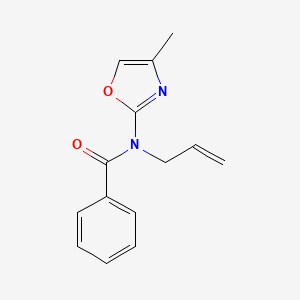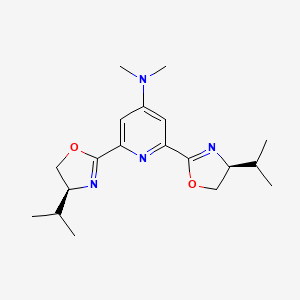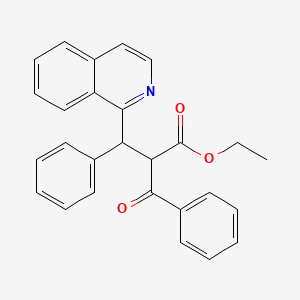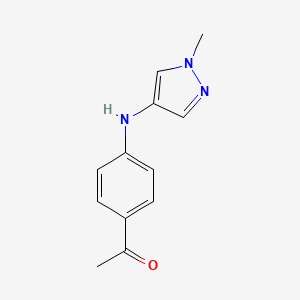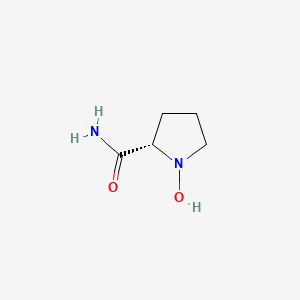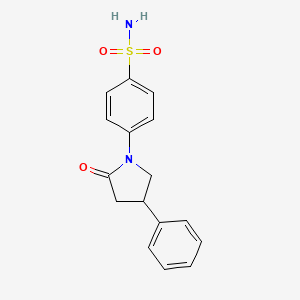
8-Mercaptoquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Mercaptoquinoline 1-oxide is an organosulfur compound with the chemical formula C₉H₇NSO. It is a derivative of quinoline, substituted in the 8-position with a thiol group and an oxide group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline 1-oxide can be synthesized through several methods. One common route involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted to its diazo salt, followed by a substitution reaction with thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Mercaptoquinoline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
8-Mercaptoquinoline 1-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-mercaptoquinoline 1-oxide involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins, which are essential for various biological processes. For example, the compound can inhibit the activity of zinc-dependent enzymes by binding to the zinc ion, thereby preventing the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: An analog of 8-mercaptoquinoline, known for its use as a chelating agent.
5-Fluoro-8-mercaptoquinoline: A derivative with enhanced acidic properties due to the presence of a fluorine atom.
Uniqueness: 8-Mercaptoquinoline 1-oxide is unique due to its dual functional groups (thiol and oxide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88144-87-0 |
|---|---|
Molekularformel |
C9H7NOS |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-oxidoquinolin-1-ium-8-thiol |
InChI |
InChI=1S/C9H7NOS/c11-10-6-2-4-7-3-1-5-8(12)9(7)10/h1-6,12H |
InChI-Schlüssel |
IHEJMCWEUDFJHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S)[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


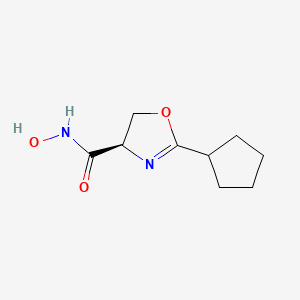
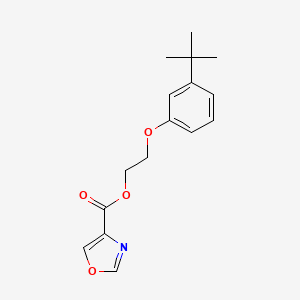
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)

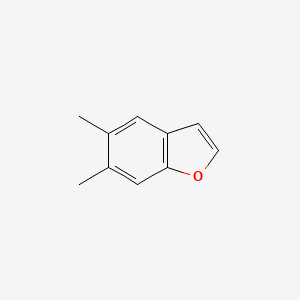
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

